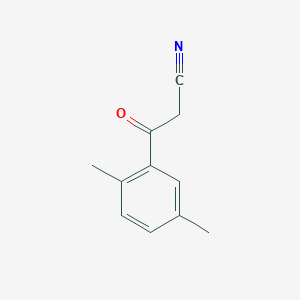

2,5-Dimethylbenzoylacetonitrile

Description

Key Characteristics of β-Ketonitriles:

The electron-withdrawing nitrile and ketone groups render the α-hydrogen acidic (pKa ≈ 7–9), enabling deprotonation for nucleophilic reactions. For example, in the presence of bases like LDA, this compound forms enolates that participate in aldol condensations or Michael additions. Its conjugated system also facilitates cyclization reactions, such as forming pyrazole or pyrimidine derivatives under thermal or catalytic conditions.

In agrochemical and pharmaceutical contexts, β-ketonitriles serve as precursors to heterocycles. Patent EP-0304966-A2 highlights their utility in synthesizing herbicides and fungicides containing isoxazolyl groups. The methyl groups in this compound enhance lipophilicity, potentially improving membrane permeability in bioactive molecules.

Relationship to Dimethylphenyl Compounds and Benzoylacetonitrile

This compound is structurally related to two broader classes: dimethylphenyl derivatives and benzoylacetonitrile analogs .

Dimethylphenyl Derivatives:

- 2,5-Dimethylphenylacetonitrile (C₁₀H₁₁N): Lacks the ketone group but shares the 2,5-dimethylphenyl motif. Used primarily as a precursor in Grignard reactions or hydrolysis to carboxylic acids.

- 2,5-Dimethylbenzonitrile (C₉H₉N): A simpler nitrile without the ketone functionality, employed in coordination chemistry.

The ketone in this compound introduces additional reactivity, enabling transformations like:

Benzoylacetonitrile Analogs:

- Benzoylacetonitrile (C₉H₇NO): The parent compound without methyl groups. It undergoes Claisen-Schmidt condensations to form chalcones or reacts with hydroxylamine to yield isoxazoles.

- 3,5-Dimethylbenzoylacetonitrile (C₁₁H₁₁NO): A regioisomer with methyl groups at the 3- and 5-positions, exhibiting distinct crystallization patterns due to symmetrical substitution.

Comparative studies suggest that 2,5-dimethyl substitution creates asymmetrical steric hindrance, slowing dimerization compared to 3,5-dimethyl analogs. In synthetic pathways, the methyl groups direct electrophilic substitution to the 4-position of the phenyl ring, favoring para-functionalized products.

Propriétés

IUPAC Name |

3-(2,5-dimethylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-9(2)10(7-8)11(13)5-6-12/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEDLANIZRGOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579209 | |

| Record name | 3-(2,5-Dimethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53882-93-2 | |

| Record name | 3-(2,5-Dimethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chloromethylation of p-Xylene

- Reactants: p-Xylene, paraformaldehyde, concentrated hydrochloric acid, and an ionic liquid solvent.

- Process: The mixture is heated, and hydrogen chloride gas is introduced to initiate chloromethylation.

- Conditions: The mole ratio of p-xylene:paraformaldehyde:ionic liquid is typically 1:1.1–5:0.01–1, with preferred ratios around 1:1.1–2.0:0.01–0.5.

- Reaction Time: The reaction is maintained for 0.5 hours after completion at a controlled temperature.

- Workup: The reaction mixture is cooled, allowed to separate into organic and aqueous layers, and the organic layer is vacuum-distilled to isolate 2,5-dimethylbenzyl chloride.

- Advantages: This method is noted for its simplicity, high yield, and environmental friendliness, suitable for industrial production.

Cyanidation to Form 2,5-Dimethylbenzylacetonitrile

- Reactants: 2,5-Dimethylbenzyl chloride, sodium cyanide aqueous solution, phase transfer catalysts such as tetrabutylammonium bromide or 15-crown-5 ether.

- Process: The organic layer containing 2,5-dimethylbenzyl chloride is mixed with sodium cyanide and catalyst in a four-neck flask.

- Conditions: Heating at 60–70 °C for 3–6 hours, with reaction progress monitored by gas chromatography (GC).

- Workup: After completion, the organic layer is separated, washed to neutrality, and dried.

- Catalyst Role: Phase transfer catalysts enhance the nucleophilic substitution efficiency of cyanide ions.

- Yields: High conversion rates are reported, with complete reaction confirmed by GC.

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Dimethylbenzoylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Primary amines.

Substitution: Various substituted benzoylacetonitrile derivatives.

Applications De Recherche Scientifique

Key Synthetic Pathways

- Method 1 : Reaction of 2,5-dimethylbenzoyl chloride with sodium cyanide.

- Method 2 : Alkylation reactions involving acetonitriles and various alkyl halides.

Applications in Organic Synthesis

2,5-Dimethylbenzoylacetonitrile serves as an important intermediate in organic synthesis. It is utilized in the preparation of various bioactive compounds and pharmaceuticals. The following table summarizes its applications in organic synthesis:

| Application Type | Description | Example Compounds |

|---|---|---|

| Pharmaceuticals | Used as an intermediate for synthesizing anti-cancer and anti-inflammatory drugs. | Pyrazole derivatives |

| Agrochemicals | Key ingredient in developing herbicides and pesticides. | Spirotetramat (a novel pesticide) |

| Material Science | Utilized in the synthesis of polymeric materials with specific properties. | Polymeric composites |

Case Study 1: Pharmaceutical Development

A study published in Pharmaceutical Research demonstrated the efficacy of this compound derivatives against cancer cell lines. The derivatives exhibited IC50 values lower than 10 µM, indicating potent anti-cancer activity. The study highlighted the compound's ability to inhibit cell proliferation through apoptosis induction.

Case Study 2: Agrochemical Applications

Research conducted on the synthesis of spirotetramat revealed that this compound is a critical precursor. The resulting pesticide demonstrated bi-directional systemic transmission capabilities, making it effective against a wide range of pests while being environmentally friendly.

Toxicological Considerations

While this compound has promising applications, it also poses certain health risks. It is classified as toxic if ingested or inhaled, necessitating careful handling during synthesis and application .

Mécanisme D'action

The mechanism of action of 2,5-Dimethylbenzoylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biological pathways, making the compound useful in medicinal chemistry.

Comparaison Avec Des Composés Similaires

2,5-Dimethoxyphenylacetonitrile

- Molecular Formula: C₁₀H₁₁NO₂

- Molecular Weight : 177.20 g/mol

- CAS : 18086-24-3

- Substituents : Methoxy (-OCH₃) groups at 2- and 5-positions.

Key Differences :

- Electronic Effects : Methoxy groups are electron-donating via resonance, enhancing the electron density of the aromatic ring compared to methyl groups (electron-donating via induction). This increases reactivity in electrophilic substitutions.

- Applications : Preferred in synthesizing complex organic molecules (e.g., alkaloids) due to its high purity and stability .

- Solubility : Higher polarity from methoxy groups improves solubility in polar solvents like acetonitrile.

(2,5-Dimethyl-p-phenylene)diacetonitrile

- Structure: A benzene ring with two cyanomethyl (-CH₂CN) groups at 2- and 5-positions.

- Molecular Formula : C₁₂H₁₀N₂ (estimated).

Key Differences :

- Functionality : Dual nitrile groups enable crosslinking or polymerization applications.

- Reactivity: Increased steric hindrance and rigidity compared to mono-nitrile analogs, limiting flexibility in synthesis.

- Applications: Potential use in coordination chemistry or as a ligand precursor .

(2,6-Dichlorophenyl)acetonitrile

- Molecular Formula : C₈H₅Cl₂N

- Substituents : Chlorine atoms at 2- and 6-positions.

Key Differences :

Thienyl Derivatives (e.g., (2,5-Dimethylbenzo[b]thien-3-yl)acetamide)

- Structure : A benzothiophene ring with methyl groups and an acetamide side chain.

- Key Differences :

Data Table: Comparative Analysis

Research Findings and Trends

- Substituent Impact : Methoxy derivatives exhibit superior synthetic versatility due to enhanced electronic modulation, whereas methyl analogs are favored for lipophilicity in drug design .

- Stability : Halogenated nitriles (e.g., dichloro derivatives) show increased thermal stability, making them suitable for high-temperature reactions .

- Emerging Applications : Thienyl derivatives are gaining attention in medicinal chemistry for their unique pharmacokinetic profiles .

Activité Biologique

2,5-Dimethylbenzoylacetonitrile (C10H11N) is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antifungal properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its benzoyl and acetonitrile functional groups, contributing to its chemical reactivity and biological interactions. The compound has been noted for its potential toxicity, as indicated by its classification as toxic if swallowed or inhaled .

Antimicrobial Activity

Research has indicated that compounds with similar structural characteristics to this compound exhibit significant antimicrobial properties. For instance, derivatives of the 2,5-dimethylphenyl scaffold have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Target Organisms |

|---|---|---|---|

| Compound A | Antibacterial | 0.0195 | E. coli |

| Compound B | Antifungal | 0.0048 | C. albicans |

| Compound C | Antibacterial | 0.039 | B. mycoides |

Note: MIC values indicate the minimum inhibitory concentration required to inhibit the growth of the organisms.

Case Studies

- Study on Antifungal Activity : A study evaluated the antifungal efficacy of a series of compounds related to this compound against Candida species. The results demonstrated that certain derivatives exhibited potent antifungal activity with MIC values significantly lower than traditional antifungal agents .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of compounds derived from the same structural family. The study highlighted that modifications in the chemical structure led to enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways in fungi. This aligns with findings from related compounds that target essential cellular processes in pathogens.

Safety and Toxicology

While exploring the biological activities of this compound, safety assessments are crucial. Toxicological studies indicate that exposure can lead to acute toxicity via oral or dermal routes. Therefore, careful handling and further research into safer derivatives are recommended .

Q & A

Q. What are the recommended laboratory synthesis protocols for 2,5-Dimethylbenzoylacetonitrile?

- Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions. For example, adapting methods from analogous nitrile syntheses (e.g., benzaldehyde derivatives), reflux conditions with acetonitrile as a solvent, benzyl chloride derivatives, and catalysts like potassium iodide can be employed . Purification via recrystallization (methanol or ethanol) ensures product integrity. Detailed protocols should include stoichiometric ratios (e.g., 1:1.3 molar ratio of aldehyde to benzyl chloride), reaction time (30+ hours), and temperature (80–100°C), with characterization via NMR and HPLC for validation .

Q. Which analytical techniques are essential for verifying the structural identity and purity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and aromatic proton integration.

- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95%) using reverse-phase columns (C18) with acetonitrile/water mobile phases.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺).

- Melting Point Analysis: Compare observed values against literature data, though discrepancies require cross-referencing multiple sources .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation; ensure eyewash stations and safety showers are accessible .

- Spill Management: Neutralize spills with dry sand or vermiculite; avoid water to prevent environmental release .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer:

- Multi-Technique Validation: Cross-check melting points using differential scanning calorimetry (DSC) and hot-stage microscopy.

- Solubility Profiling: Conduct systematic studies in polar (DMSO, ethanol) and nonpolar solvents (hexane) under controlled temperatures (25–60°C).

- Literature Reconciliation: Prioritize peer-reviewed journals over vendor data (e.g., avoid benchchem.com ) and validate via databases like PubChem or REAXYS .

Q. What experimental strategies optimize catalytic efficiency in reactions involving this compound?

- Methodological Answer:

- Design of Experiments (DOE): Use factorial designs to test variables (catalyst loading, temperature, solvent polarity).

- Kinetic Studies: Determine activation energies (e.g., via Arrhenius plots) to identify rate-limiting steps, as demonstrated in aerobic oxidation studies of similar nitriles .

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C, Au-Pd nanoparticles) for hydrogenation or coupling reactions, noting nitrogen-doped carbon supports enhance stability .

Q. How can computational tools predict the reactivity of this compound in novel reaction environments?

- Methodological Answer:

- Database Mining: Use REAXYS to retrieve reaction pathways for structurally similar nitriles.

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Machine Learning Models: Leverage tools like PISTACHIO for reaction outcome predictions, though experimental validation is critical due to limited data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.